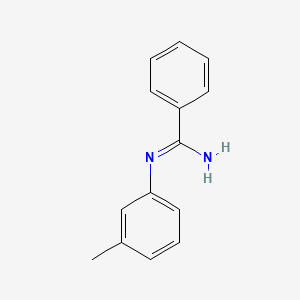

N-(3-methylphenyl)benzenecarboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(3-methylphenyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h2-10H,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJIYGVELYPITD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Methylphenyl Benzenecarboximidamide and Its Structural Analogues

Classical Synthetic Routes to Benzenecarboximidamides

The Pinner reaction stands as the most established and practical classical method for the synthesis of benzenecarboximidamides. organic-chemistry.orgwikipedia.org First described by Adolf Pinner in 1877, this two-step process begins with the acid-catalyzed reaction of a nitrile, such as benzonitrile (B105546), with an alcohol in anhydrous conditions. wikipedia.org Gaseous hydrogen chloride (HCl) is typically bubbled through the mixture, leading to the formation of an intermediate imino ester salt, commonly known as a Pinner salt. wikipedia.orgnrochemistry.com

This Pinner salt is then isolated and subsequently treated with an amine, in this case, 3-methylaniline (m-toluidine), to yield the target N-(3-methylphenyl)benzenecarboximidamide. wikipedia.org The reaction with the amine proceeds via nucleophilic addition, displacing the alcohol moiety from the intermediate to form the final amidine, usually as a hydrochloride salt. nrochemistry.com While effective, the Pinner reaction often requires harsh anhydrous conditions and the handling of gaseous HCl, which has prompted the development of modified and more modern approaches. researchgate.net Variations of this method may employ different Lewis acids to promote the initial addition to the nitrile. researchgate.netbeilstein-journals.org

Modern and Sustainable Approaches to Amidine Synthesis

In recent years, synthetic chemistry has shifted towards developing more efficient, rapid, and environmentally benign methods. This trend is evident in the synthesis of amidine derivatives, with microwave-assisted techniques and metal-free catalysis emerging as significant advancements.

Microwave-Assisted Synthesis of Amidine Derivatives

Microwave-assisted organic synthesis has become a powerful tool for accelerating a wide range of chemical transformations, including the formation of amidines and related heterocyclic compounds like benzimidazoles. nih.govresearchgate.netmdpi.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, often leading to higher product yields and purity compared to conventional heating methods. mdpi.comnih.gov

For the synthesis of N-aryl benzamidines, a mixture of a benzonitrile and an aniline (B41778) derivative can be subjected to microwave irradiation, sometimes in the presence of a catalyst or on a solid support, to facilitate the direct addition of the amine to the nitrile. tsijournals.com This approach avoids the need to isolate the Pinner salt intermediate and represents a more direct and efficient route to the desired amidine product. The rapid and controlled heating provided by microwaves enhances the reaction rate, making it a highly attractive modern alternative. nih.gov

Metal-Free Catalysis in Amidine Formation

A key goal of sustainable chemistry is the reduction of reliance on transition metal catalysts, which can be costly, toxic, and result in metallic waste. Consequently, metal-free catalytic systems for amidine synthesis have garnered significant interest. nih.govacs.org One prominent strategy involves the direct addition of amines to nitriles under basic conditions. nih.gov This can be achieved by activating the amine with a strong, non-metallic base, such as n-butyllithium, to form a highly nucleophilic lithium amide salt. This activated amine can then readily attack the electrophilic carbon of the nitrile, forming the amidine after an acidic workup. nih.govuoregon.edu

Multicomponent, catalyst-free reactions have also been developed, where amidines are formed in a one-pot process from readily available starting materials like azides, amines, and ketones or aldehydes. acs.org These methods are highly modular and atom-economical, offering a green alternative to traditional metal-catalyzed cross-coupling reactions. nih.govacs.org

| Synthetic Approach | Key Features | Typical Conditions | Advantages |

| Pinner Reaction | Two-step process via Pinner salt intermediate. | Anhydrous alcohol, gaseous HCl, followed by amine addition. | Well-established, versatile for various nitriles. |

| Microwave-Assisted | Use of microwave irradiation for rapid heating. | Benzonitrile, aniline, optional catalyst, solvent-free or in solvent. | Drastically reduced reaction times, often higher yields. |

| Metal-Free (Base) | Activation of amine with a strong base. | Primary amine, n-BuLi in THF, then nitrile addition. | Avoids metal catalysts, good yields, tolerates various functional groups. nih.gov |

| Metal-Free (Multicomponent) | One-pot reaction of three or more starting materials. | Azides, amines, aldehydes/ketones, mild conditions. | High modularity, atom economy, catalyst-free. acs.org |

Synthesis of Functionalized Derivatives and Precursors

The synthesis of structural analogues of this compound, such as those bearing halogen atoms or additional nitrogen-containing groups, is crucial for developing new chemical entities. These derivatives are typically prepared by adapting the aforementioned synthetic routes using appropriately functionalized starting materials.

Incorporation of Halogenated Moieties

Halogenated N-arylbenzimidamides can be synthesized by incorporating halogen atoms into either the benzonitrile or the aniline precursor. For instance, reacting benzonitrile with a halogenated aniline (e.g., 3-chloroaniline (B41212) or 4-bromoaniline) under Pinner conditions or via modern base-activated methods will yield the corresponding halogenated N-arylbenzimidamide. nih.govnih.govnih.gov Similarly, starting with a halogenated benzonitrile and 3-methylaniline will place the halogen on the benzoyl portion of the molecule.

A more direct route to incorporating halogenated groups involves the use of trihaloethyl imidates. These reagents, easily prepared from a nitrile and a trihaloethanol (e.g., 2,2,2-trichloroethanol) in the presence of HCl, are excellent precursors for amidine synthesis under mild conditions. organic-chemistry.org Their reaction with an amine provides a straightforward method for producing amidines with a trihalomethyl group adjacent to the amidine carbon.

Routes to N-Amino and N'-Substituted Amidine Analogues

The synthesis of N'-substituted amidine analogues is inherently achieved through the methods described above. The reaction of a nitrile with any primary amine (R-NH₂) leads directly to an N'-substituted amidine. nih.govuoregon.edumdpi.com Therefore, a wide variety of substituents can be introduced on the nitrogen atom by simply changing the amine used in the synthesis.

To generate N-amino amidine analogues, where the N' substituent is an amino group (-NH₂), hydrazine (B178648) (H₂N-NH₂) or its derivatives can be used in place of a primary amine. google.com In a process analogous to the Pinner reaction, a nitrile can be reacted with hydrazine in the presence of a suitable catalyst, such as a mercaptocarboxylic acid, to facilitate the addition and form the N-aminoamidine. google.com This creates a versatile class of compounds that can serve as building blocks for more complex nitrogen-containing heterocycles.

Multi-component Reactions for Amidine-Containing Heterocycles

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the initial components. This approach is distinguished by its exceptional efficiency, atom economy, and operational simplicity, making it a powerful tool in diversity-oriented synthesis. For the construction of amidine-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry, MCRs offer a direct and versatile route to complex molecular architectures that would otherwise require lengthy, multi-step synthetic sequences.

Key MCRs for generating heterocyclic systems analogous to this compound include isocyanide-based reactions like the Ugi and Passerini reactions, as well as cyclocondensation reactions such as the Biginelli and Hantzsch syntheses. These methodologies enable the rapid assembly of libraries of compounds for biological screening.

Isocyanide-Based Multi-component Reactions

The Ugi and Passerini reactions are cornerstone MCRs that utilize the unique reactivity of isocyanides. The standard Ugi four-component reaction (U-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org A plausible mechanism involves the initial condensation of the amine and carbonyl compound to form an imine. organic-chemistry.org Subsequent protonation activates the imine for nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. wikipedia.org In a crucial variation for amidine synthesis, this nitrilium ion can be trapped by an amine instead of a carboxylic acid, leading to the formation of α-amino amidine derivatives. rsc.org This three-component Ugi-type reaction provides a direct route to acyclic structures containing the core amidine functionality.

The Passerini reaction, first described in 1921, is a three-component reaction involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.org While it does not directly produce amidines, its products can be valuable intermediates for subsequent cyclization into various heterocycles. organicreactions.orgbenthamdirect.com The versatility of both Ugi and Passerini reactions allows for the incorporation of diverse functional groups, making them highly suitable for creating large chemical libraries. wikipedia.orgnih.gov

Table 1: Examples of Ugi-Type Reactions for α-Amino Amidine Synthesis

| Entry | Aldehyde Component | Amine Component | Isocyanide Component | Catalyst/Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Aniline | tert-Butyl isocyanide | Bromodimethylsulfonium bromide (BDMS), CH2Cl2, rt | 94 |

| 2 | 4-Nitrobenzaldehyde | Aniline | tert-Butyl isocyanide | BDMS, CH2Cl2, rt | 96 |

| 3 | 4-Chlorobenzaldehyde | 4-Methoxyaniline | Cyclohexyl isocyanide | BDMS, CH2Cl2, rt | 95 |

| 4 | 3-Methylbenzaldehyde | 4-Chloroaniline | tert-Butyl isocyanide | BDMS, CH2Cl2, rt | 91 |

Data in the table is illustrative and based on findings reported for Ugi-type reactions leading to α-amino amidines. rsc.org

Biginelli and Hantzsch Reactions

The Biginelli reaction, discovered in 1891, is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogues (DHPMs). wikipedia.org This one-pot cyclocondensation typically involves an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, often under acidic catalysis. organic-chemistry.org The resulting DHPMs are of particular relevance as they contain a cyclic amidine moiety embedded within the heterocyclic ring. The reaction mechanism is believed to proceed through an initial aldol (B89426) condensation followed by nucleophilic addition of urea and subsequent dehydration to form the ring. wikipedia.org The versatility of the Biginelli reaction has been expanded by using various active methylene (B1212753) compounds in place of the β-ketoester. beilstein-journals.orgnih.gov

Closely related is the Hantzsch pyridine (B92270) synthesis, which condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding aromatic pyridine. organic-chemistry.org While structurally distinct from the Biginelli products, the Hantzsch reaction showcases the power of MCRs in building different heterocyclic cores from similar starting materials. The competition between Biginelli and Hantzsch reaction pathways can sometimes be controlled by modifying catalysts or reaction conditions, providing a strategic advantage in creating diverse molecular libraries.

Table 2: Examples of Biginelli Reactions for Dihydropyrimidinone Synthesis

| Entry | Aldehyde Component | β-Dicarbonyl Component | Urea/Thiourea | Catalyst/Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)3, solvent-free, 90°C | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | InCl3, THF, reflux | 96 |

| 3 | 3-Nitrobenzaldehyde | Methyl acetoacetate | Urea | Iodine, MeCN, reflux | 85 |

| 4 | Benzaldehyde | Acetylacetone | Urea | NH4Cl, solvent-free, 100°C | 95 |

Data in the table is illustrative and based on findings reported for various Biginelli reaction protocols. organic-chemistry.orgbeilstein-journals.orgnih.gov

Elucidation of Chemical Reactivity and Reaction Mechanisms of N 3 Methylphenyl Benzenecarboximidamide

Acid-Base Properties and Tautomeric Equilibria in Amidines

The amidine functional group, characterized by the -C(=N)-N< moiety, imparts distinct acid-base properties to N-(3-methylphenyl)benzenecarboximidamide. The presence of lone pairs of electrons on the two nitrogen atoms makes the amidine group basic. wikipedia.orgnih.gov Protonation typically occurs at the sp²-hybridized imino nitrogen, leading to the formation of a resonance-stabilized amidinium cation. This delocalization of the positive charge across the N-C-N system significantly increases the basicity compared to simple amines or imines. The specific pKa value is influenced by the electronic effects of the substituents on the carbon and nitrogen atoms. In this compound, the phenyl and 3-methylphenyl groups influence the electron density within the amidine core.

Amidines, including this compound, can exist in different tautomeric forms. Prototropic tautomerism involves the migration of a proton between the two nitrogen atoms. semanticscholar.orgmdpi.com This rapid equilibrium results in two structurally similar, and often spectroscopically indistinguishable, tautomers. The position of this equilibrium can be influenced by factors such as the nature of the substituents, the solvent polarity, and temperature. researchgate.netnih.govresearchgate.net For this compound, the equilibrium lies between two tautomers where the double bond is to either the nitrogen bearing the phenyl group or the nitrogen bearing the 3-methylphenyl group.

Table 1: Tautomeric Forms of this compound

| Tautomer A | Tautomer B |

|---|---|

Nucleophilic and Electrophilic Reactivity at Amidine Nitrogens

The reactivity of the amidine functional group is characterized by a duality of nucleophilic and electrophilic character. The nitrogen atoms, possessing lone electron pairs, act as nucleophiles. researchgate.netresearchgate.net This nucleophilicity is central to many of the cyclization reactions where amidines serve as building blocks for heterocyclic compounds. The nitrogen atoms can attack various electrophilic centers, initiating ring-forming processes.

Conversely, the central carbon atom of the amidine group is electrophilic and susceptible to attack by nucleophiles, particularly when the imino nitrogen is protonated or coordinated to a Lewis acid. This activation enhances the electrophilicity of the carbon, facilitating addition-elimination reactions. The interplay between the nucleophilic nitrogens and the electrophilic carbon governs the vast reactivity of this compound in chemical transformations.

Cyclization and Heterocyclization Reactions Involving Amidines

Amidines are highly valuable precursors in the synthesis of N-heterocycles due to their inherent N-C-N framework. This compound can undergo a variety of cyclization reactions to form diverse heterocyclic scaffolds.

Formation of Oxadiazine and Triazine Scaffolds

N-aryl amidines are key starting materials for the synthesis of various six-membered heterocycles containing nitrogen and oxygen atoms.

Oxadiazines: The synthesis of 1,3,5-oxadiazines can be achieved through the reaction of amidines with specific reagents under appropriate conditions. The mechanistic pathway generally involves condensation and subsequent cyclization to form the heterocyclic ring. researchgate.net

Triazines: Several synthetic routes leverage amidines to construct the 1,3,5-triazine (B166579) core. The Pinner triazine synthesis, for example, involves the reaction of aryl amidines with phosgene (B1210022) or its derivatives. wikipedia.org Modern methods include the cost-effective and environmentally friendly one-pot synthesis of triazines from amidines and primary alcohols using catalysts like supported platinum nanoparticles. rsc.org Other approaches involve the direct oxidative amination of methyl-azaarenes with amidines researchgate.net or copper-catalyzed oxidative coupling of amidines with alcohols. nih.gov These reactions often proceed through sequential dehydrogenation, condensation, and cyclization steps. rsc.orgresearchgate.net

Table 2: Selected Syntheses of Triazine Scaffolds from Amidines

| Co-reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Primary Alcohols | Pt/Al₂O₃ | 1,3,5-Triazines | rsc.org |

| Methyl-azaarenes | I₂/K₂S₂O₈ | Heteroaryl-substituted 1,3,5-triazines | researchgate.net |

| Alcohols | Cu(OAc)₂ / Air | 1,3,5-Triazines | nih.gov |

| Phosgene | - | 2-Hydroxy-1,3,5-triazines | wikipedia.org |

Pathways to Thiazole (B1198619) and Imidazole (B134444) Derivatives from Amidine Precursors

Five-membered heterocycles such as thiazoles and imidazoles, which are prevalent in biologically active molecules, can be efficiently synthesized from amidine precursors. acs.orgnih.gov

Thiazoles: The synthesis of thiazole derivatives can be achieved from amidines through cyclocondensation reactions. For instance, 2-phenylaminothiazoles can be prepared from the corresponding amidines. acs.org The general principle involves reacting the amidine, which provides the N-C-N fragment, with a molecule containing a sulfur atom and a suitable carbon backbone, such as α-halocarbonyl compounds, to construct the thiazole ring. nih.gov

Imidazoles: The condensation of amidines with α-haloketones is a widely utilized method for synthesizing 2,4-disubstituted imidazoles. acs.org The reaction is often carried out in the presence of a base. Other pathways include iodine-catalyzed cyclization of amidines with aryl acetaldehydes researchgate.net and copper-catalyzed reactions for ring closure. acs.org The versatility of amidines as dual nucleophiles allows for various strategies to construct the imidazole ring. researchgate.netresearchgate.net

Table 3: Selected Syntheses of Imidazole Derivatives from Amidines

| Co-reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| α-Haloketones | K₂CO₃ / Reflux | 2,4-Disubstituted imidazoles | acs.org |

| o-Bromoanilines | Cu(I) / NaH | Fused imidazoles (e.g., purines) | acs.org |

| Aryl acetaldehydes | I₂ | 1,2,5-Triaryl-1H-imidazoles | researchgate.net |

Mechanistic Pathways of Amidine-Involved Transformations

The transformations involving amidines proceed through several fundamental mechanistic pathways. The Pinner synthesis of triazines, for instance, is a classic named reaction involving the cyclization of aryl amidines with phosgene. wikipedia.org

In many heterocyclization reactions, the mechanism begins with the nucleophilic attack of one of the amidine nitrogen atoms on an electrophilic center of the co-reactant. This is often followed by an intramolecular cyclization step, where the second nitrogen atom attacks another electrophilic site within the intermediate, leading to ring closure. Subsequent elimination of a small molecule, such as water or alcohol, results in the formation of the aromatic heterocyclic ring.

For example, in the formation of imidazoles from amidines and α-haloketones, the process is initiated by the nucleophilic attack of the amidine on the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration. acs.org Similarly, the synthesis of triazines from amidines and alcohols under catalytic conditions involves a cascade of dehydrogenation of the alcohol to an aldehyde, condensation with the amidine, and a final cyclization/dehydrogenation sequence to yield the aromatic triazine ring. rsc.orgresearchgate.net

Coordination Chemistry of N 3 Methylphenyl Benzenecarboximidamide As a Ligand

Ligand Design Principles and Binding Modes of Amidine Ligands

Amidine ligands, characterized by the R-C(NR')NR''R''' functional group, are N-analogs of carboxylic acids and esters and are prized in coordination chemistry for their versatility. The deprotonated form, the amidinate anion [R-C(NR')2]-, is a monoanionic, bidentate ligand that is isoelectronic with the carboxylate anion.

Design Principles:

Electronic Tuning: The electronic properties of the amidinate ligand can be finely tuned by altering the substituents (R and R') on the carbon and nitrogen atoms. Electron-donating groups increase the basicity and donor strength of the nitrogen atoms, while electron-withdrawing groups decrease it.

Steric Control: The steric bulk of the R' substituents on the nitrogen atoms is a critical design element. Bulky groups can be used to control the coordination number of the metal center, prevent ligand dimerization or polymerization, and create a specific steric environment that can influence catalytic activity.

Symmetry: Amidinates can be symmetric (with identical R' groups) or unsymmetric, the latter of which can lead to the formation of chiral complexes.

Binding Modes: Amidine ligands exhibit a rich variety of binding modes, making them highly versatile in stabilizing metals across the periodic table.

| Binding Mode | Description |

| Monodentate | The neutral amidine coordinates through its sp2-hybridized imine nitrogen atom. This is less common than the chelated form. |

| Bidentate Chelating | The amidinate anion coordinates to a single metal center through both nitrogen atoms, forming a stable four-membered M-N-C-N ring. This is the most common binding mode. |

| Bidentate Bridging | The amidinate anion bridges two metal centers. This can facilitate metal-metal interactions and is crucial in the construction of polynuclear complexes. |

| Tridentate | Achieved by incorporating an additional donor atom into one of the R or R' substituents, such as a pyridyl group. |

| Ortho-metalation | An ancillary aryl group on the amidine undergoes C-H activation and coordinates to the metal center. |

Complexation with Transition Metals

Amidinate ligands form stable complexes with a vast array of transition metals, from early to late, and in various oxidation states.

Synthesis and Characterization of Metal-Amidine Complexes

Synthesis: The most prevalent synthetic route is the salt metathesis reaction between a metal halide (M-X) and an alkali metal salt of the amidine (e.g., a lithium amidinate). This is typically achieved by first deprotonating the neutral amidine with a strong base like n-butyllithium, followed by the addition of the metal halide. Another method involves the metal-mediated nucleophilic addition of an amine to a nitrile.

Characterization:

X-ray Crystallography: This is the definitive method for determining the solid-state structure and binding mode of the complex.

NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure in solution. The symmetry of the ligand environment is often readily apparent.

Infrared (IR) Spectroscopy: The C=N stretching frequency in the IR spectrum is a diagnostic tool. Upon coordination in a chelating fashion, the C-N bonds equalize, and the characteristic absorption shifts compared to the free ligand.

Role of Steric and Electronic Factors in Complex StabilityThe stability of metal-amidinate complexes is governed by a combination of steric and electronic effects.

Chelate Effect: The bidentate, chelating nature of amidinate ligands imparts significant thermodynamic stability to their metal complexes compared to analogous complexes with monodentate ligands.

Steric Factors: Bulky substituents on the nitrogen atoms (the 'gatekeepers') can enhance the stability of a complex by shielding the metal center from unwanted reactions, such as decomposition via dimerization or solvent attack. However, excessive steric bulk can also destabilize a complex by forcing unfavorable bond angles or preventing complex formation altogether.

Electronic Factors: A good match between the electronic properties of the metal and the ligand is crucial. Electron-rich metals in low oxidation states are stabilized by π-accepting ligands, while electron-poor, hard metals in high oxidation states are better stabilized by strong σ-donating amidinates (those with electron-donating R' groups).

Complexation with Main Group Elements

Amidinates are also excellent ligands for main group elements. N-silylated amidines are particularly useful precursors, reacting with main group halides to eliminate volatile trimethylsilyl (B98337) halide. Complexes with alkali metals (Li, Na, K), alkaline earth metals (Mg, Ca), and elements from groups 13 (Al, Ga, In) and 14 (Si, Ge, Sn) are well-documented. In these complexes, the amidinate ligand typically acts as a chelating or bridging ligand, similar to its role with transition metals.

Theoretical and Computational Studies of N 3 Methylphenyl Benzenecarboximidamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are foundational in the computational study of molecules like N-(3-methylphenyl)benzenecarboximidamide. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule. DFT has become particularly popular due to its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. Ab initio methods, while more computationally intensive, can offer higher accuracy.

Geometry Optimization and Electronic Structure Analysis

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry corresponds to the most probable structure of the molecule in the gas phase.

Table 1: Calculated Geometric Parameters for this compound (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT methods like B3LYP/6-311G+(d,p).)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=N (imidamide) | 1.28 Å |

| C-N (imidamide) | 1.35 Å | |

| N-H | 1.01 Å | |

| C-C (phenyl rings) | 1.39 - 1.41 Å | |

| Bond Angle | C-N-C (imidamide) | 125° |

| N-C-N (imidamide) | 120° | |

| Dihedral Angle | Phenyl-C-N-Phenyl | 45° |

Prediction of Spectroscopic Parameters (NMR, IR)

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. researchgate.net These predictions are based on the calculated magnetic shielding around each nucleus. By comparing the calculated NMR spectrum with an experimental one, chemists can confidently assign the signals to specific atoms within the this compound molecule.

IR (Infrared): The vibrational frequencies of a molecule can also be calculated. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. The resulting theoretical IR spectrum can be used to interpret experimental IR spectra, helping to identify characteristic functional groups, like the C=N and N-H stretches of the imidamide group.

Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on typical values for similar compounds.)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (N-H proton) | 8.5 ppm |

| Chemical Shift (Aromatic protons) | 7.0 - 7.8 ppm | |

| Chemical Shift (Methyl protons) | 2.4 ppm | |

| ¹³C NMR | Chemical Shift (C=N carbon) | 160 ppm |

| Chemical Shift (Aromatic carbons) | 120 - 140 ppm | |

| IR | Vibrational Frequency (N-H stretch) | 3400 cm⁻¹ |

| Vibrational Frequency (C=N stretch) | 1650 cm⁻¹ |

Analysis of Reactive Properties and Binding Sites (MEP, FMOs, NBO)

To understand the chemical reactivity of this compound, several computational analyses can be performed:

MEP (Molecular Electrostatic Potential): An MEP map visually represents the electrostatic potential on the surface of a molecule. nih.gov Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack. For this molecule, the nitrogen atoms of the imidamide group would likely be regions of negative potential.

FMOs (Frontier Molecular Orbitals): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

NBO (Natural Bond Orbital): NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can reveal information about charge transfer between atoms, hyperconjugative interactions, and the nature of lone pairs.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide information about a static molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how this compound moves and changes its shape (conformation) at a given temperature.

This is particularly useful for understanding the molecule's flexibility and the different conformations it can adopt. The collection of all accessible conformations and the transitions between them is known as the conformational landscape. Analyzing this landscape can reveal the most stable conformations and the energy barriers between them, which is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Computational Studies of Reaction Mechanisms

Computational chemistry can be used to elucidate the step-by-step process of chemical reactions involving this compound. By calculating the energies of reactants, products, and any intermediate and transition states, a detailed reaction pathway can be mapped out.

This allows researchers to determine the activation energy of the reaction, which is related to the reaction rate, and to identify the rate-determining step. Such studies can provide valuable insights into how the molecule might be synthesized or how it might react in different chemical environments. For example, the mechanism of its formation from a nitrile and an amine could be computationally modeled.

Computational Approaches to Ligand Design and Structure-Property Relationships

The theoretical and computational studies described above are integral to the process of ligand design and understanding structure-property relationships. nih.gov By calculating various molecular properties (descriptors) for this compound and its derivatives, it is possible to build quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models.

These models use statistical methods to correlate the calculated descriptors with experimentally observed activities or properties. For instance, a QSAR model might relate the electronic properties of a series of imidamide derivatives to their ability to inhibit a particular enzyme. Such models are invaluable in rational drug design, as they can predict the properties of new, unsynthesized molecules, thereby guiding the design of more potent and selective ligands. researchgate.net

Supramolecular Interactions Modeling (Hydrogen Bonding, π-π Stacking)

Following a comprehensive search of scientific literature and chemical databases, no specific theoretical or computational studies detailing the supramolecular interactions, including hydrogen bonding and π-π stacking, for the compound this compound were found.

The available research predominantly focuses on the related compound, N-(3-methylphenyl)benzamide. While this analog provides some insight into potential interactions, a direct analysis of this compound is not presently available in the reviewed literature. Therefore, a detailed discussion and data tables on its specific hydrogen bonding parameters and π-π stacking configurations, as modeled through computational methods, cannot be provided at this time.

Further theoretical and computational research would be required to elucidate the specific nature of the supramolecular assembly of this compound. Such studies would be instrumental in understanding its crystal packing and the non-covalent forces that govern its structure.

Advanced Applications of N 3 Methylphenyl Benzenecarboximidamide and Its Derivatives in Chemical Science

Catalysis and Organocatalysis

There is no available scientific literature detailing the use of N-(3-methylphenyl)benzenecarboximidamide or its direct derivatives in the field of catalysis.

Applications as Ligands in Transition Metal Catalysis

No studies have been found that describe the synthesis of transition metal complexes with this compound serving as a ligand. The potential for the imidamide functional group to coordinate with metal centers is recognized in a general sense for related classes of compounds; however, specific examples, characterization data, or catalytic applications for complexes of this particular compound are not documented.

Role as Organocatalysts in Organic Transformations

The potential for this compound to act as an organocatalyst has not been explored in the available literature. There are no reports of its application in promoting organic reactions through mechanisms such as hydrogen bonding or Brønsted/Lewis base activation, which are common for other nitrogen-containing organic molecules.

Materials Science and Functional Materials

Research into the integration of this compound into functional materials appears to be an unexplored area.

Development of Supramolecular Architectures

While the imidamide moiety possesses hydrogen bond donor and acceptor sites conducive to the formation of supramolecular structures, no crystallographic or solution-state studies have been published that detail the self-assembly or host-guest chemistry of this compound.

Integration into Organic Semiconductors and Optoelectronic Materials

There is no evidence in the scientific literature to suggest that this compound has been synthesized, tested, or computationally evaluated for applications in organic electronics. Key data such as charge carrier mobility, HOMO/LUMO energy levels, and performance in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) are not available.

Liquid Crystal Systems

The molecular structure of this compound does not inherently possess the typical calamitic (rod-like) or discotic (disk-like) shape that is characteristic of most liquid crystalline compounds. Correspondingly, no studies have been found that investigate or report mesogenic properties for this compound or its derivatives.

Chemical Sensing and Analytical Reagents

No information was found detailing the use of this compound or its derivatives as chemical sensors or analytical reagents.

Role as Synthetic Intermediates and Scaffolds in Complex Molecule Synthesis

There is no available research documenting the application of this compound as a synthetic intermediate or a scaffold in the synthesis of more complex molecules.

Molecular Recognition and Host-Guest Chemistry

No studies concerning the involvement of this compound in molecular recognition phenomena or host-guest chemistry were identified.

Further research and publication in these specific areas are required to provide the detailed findings and data tables as requested.

Concluding Remarks and Future Research Perspectives

Design and Synthesis of Novel Amidine Derivatives with Tailored Properties

The future of amidine chemistry is intrinsically linked to the ability to design and synthesize novel derivatives with precisely controlled properties. The structural scaffold of N-(3-methylphenyl)benzenecarboximidamide offers numerous avenues for modification. By strategically introducing various functional groups onto the aryl rings, researchers can fine-tune key characteristics such as basicity, nucleophilicity, steric hindrance, and coordination ability. uoregon.edu

For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the amidine, influencing its catalytic activity and its behavior in biological systems. acs.org The development of new synthetic methodologies will be crucial in this endeavor. While traditional methods like the Pinner reaction are well-established, there is a growing demand for more efficient, sustainable, and versatile synthetic routes. wikipedia.orgresearchgate.net This includes the exploration of transition-metal-catalyzed cross-coupling reactions to construct complex amidine architectures and the development of multicomponent reactions that allow for the rapid generation of diverse amidine libraries from simple precursors. mdpi.comacs.org

A key area of future research will be the synthesis of chiral amidine derivatives. Chiral amidines have already demonstrated significant potential as organocatalysts for a variety of asymmetric transformations, including acyl transfer reactions. acs.orgsigmaaldrich.com The design of new chiral scaffolds, potentially incorporating elements of planar, axial, or helical chirality, will lead to the discovery of catalysts with enhanced enantioselectivity and broader substrate scope.

| Research Direction | Objective | Potential Impact |

| Substituent Effect Studies | Systematically modify aryl rings with diverse functional groups to map structure-property relationships. | Creation of a predictive model for tuning electronic and steric properties (e.g., pKa, catalytic activity). |

| Novel Synthetic Methods | Develop efficient, atom-economical, and sustainable routes to complex amidines (e.g., C-H activation, multicomponent reactions). nih.govchemrxiv.org | Increased accessibility to a wider range of amidine structures for screening and application. |

| Chiral Amidine Scaffolds | Design and synthesize new generations of chiral amidine catalysts and ligands. wustl.edu | Advancement of asymmetric catalysis, enabling the efficient synthesis of enantiopure pharmaceuticals and fine chemicals. |

| Functionalized Derivatives | Incorporate specific functionalities (e.g., fluorophores, redox-active moieties, polymerizable groups) into the amidine structure. nih.govnih.gov | Development of amidine-based sensors, responsive materials, and functional polymers. |

Exploration of New Catalytic Transformations Utilizing Amidine Frameworks

The amidine moiety is a powerful tool in catalysis, acting as a Brønsted base, a nucleophilic catalyst, or a ligand for transition metals. wikipedia.org Future research will undoubtedly uncover new catalytic transformations that leverage the unique reactivity of amidine frameworks. Building on the success of amidine-based catalysts in acyl transfer and polymerization reactions, scientists will explore their application in a wider range of organic reactions. acs.orgacs.org

One promising avenue is the development of amidine-catalyzed C-H activation and functionalization reactions. The strong basicity of amidines can be harnessed to deprotonate weakly acidic C-H bonds, enabling their subsequent reaction with electrophiles. nih.gov This approach could provide a more sustainable alternative to traditional cross-coupling methods that often require pre-functionalized starting materials.

Furthermore, the use of amidines as ligands in transition metal catalysis is an area ripe for exploration. The N,N'-chelating nature of amidinates (the deprotonated form of amidines) allows them to form stable complexes with a variety of metals. wikipedia.org By tailoring the steric and electronic properties of the amidine ligand, it may be possible to control the reactivity and selectivity of the metal center, leading to the discovery of new catalytic systems for challenging transformations such as dinitrogen activation or carbon dioxide reduction. The development of chiral bis(amidine) cobalt complexes, for example, has already shown high activity in styrene (B11656) polymerization. acs.org

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Advanced computational modeling is set to become an indispensable tool in the field of amidine chemistry. Techniques such as Density Functional Theory (DFT) will allow for the in-silico design of novel amidine derivatives with desired properties, significantly accelerating the discovery process. nih.gov By simulating the electronic structure and reactivity of different amidine scaffolds, researchers can predict their catalytic activity, selectivity, and stability before committing to lengthy and resource-intensive synthetic efforts. wustl.edu

Computational modeling is also crucial for elucidating the mechanisms of amidine-catalyzed reactions. By mapping the potential energy surface of a reaction, it is possible to identify key transition states and intermediates, providing a detailed understanding of how the catalyst operates. nih.gov This knowledge can then be used to rationally design more efficient catalysts. For example, computational studies have been used to understand the binding of benzamidine (B55565) derivatives to enzymes like trypsin, providing insights that can guide the design of new therapeutic agents. nih.govnih.gov

Molecular dynamics (MD) simulations will also play a vital role, particularly in understanding the behavior of amidine-based systems in complex environments such as in solution or at interfaces. researchgate.netresearchgate.net These simulations can provide insights into solvation effects, conformational dynamics, and non-covalent interactions that are often difficult to probe experimentally.

| Computational Technique | Application Area | Expected Outcome |

| Density Functional Theory (DFT) | Catalyst design, reaction mechanism elucidation. nih.gov | Prediction of catalytic activity, rational design of more efficient catalysts, understanding of selectivity. |

| Molecular Dynamics (MD) | Study of enzyme-inhibitor interactions, material properties. researchgate.net | Insights into binding modes and affinities, prediction of bulk material properties from molecular behavior. |

| Quantitative Structure-Activity Relationship (QSAR) | Drug discovery, materials science. | Development of predictive models linking molecular structure to biological activity or material performance. |

| Machine Learning / AI | High-throughput screening of virtual libraries. | Rapid identification of promising candidate molecules for synthesis and testing. |

Integration into Next-Generation Functional Materials and Advanced Chemical Systems

The unique properties of the amidine functional group make it an attractive component for the construction of next-generation functional materials. The ability of amidines to form strong hydrogen bonds and to coordinate with metal ions makes them excellent building blocks for supramolecular chemistry. wikipedia.org Future research will focus on using amidine derivatives to construct complex, self-assembled architectures such as metal-organic frameworks (MOFs), supramolecular polymers, and molecular cages. These materials could find applications in gas storage, separation, and sensing.

The basicity of amidines also makes them suitable for creating "smart" materials that respond to changes in their environment. For example, polymers incorporating amidine functionalities could exhibit pH-responsive behavior, changing their shape or properties in response to changes in acidity. bohrium.com This could be exploited in applications such as drug delivery systems, where a drug is released only in the acidic environment of a tumor.

Furthermore, the strong interaction of amidines with anions and their ability to act as proton conductors suggest their potential use in advanced chemical systems such as ion-selective membranes and fuel cells. The integration of amidine moieties into polymer backbones or onto the surface of nanomaterials could lead to the development of new materials with enhanced ion transport properties.

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR identify substituent positions and confirm imidamide bond formation. For example, the NH proton in the imidamide group typically resonates at δ 8.2–8.5 ppm .

- X-ray crystallography : Single-crystal X-ray diffraction resolves molecular geometry and hydrogen-bonding networks. SHELX software (e.g., SHELXL) refines structures with R-factors < 0.05 .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 255.12 for CHNO) .

How can X-ray crystallography and SHELX programs resolve ambiguities in the crystal structure of this compound derivatives?

Advanced

SHELX software (SHELXL, SHELXS) is indispensable for refining crystallographic data. For example:

- Data collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with CuKα radiation (λ = 1.5418 Å) to measure reflections (e.g., 4168 independent reflections) .

- Refinement : Apply full-matrix least-squares refinement on , achieving -values < 0.05. SHELXL handles twinning and high-resolution data, critical for imidamide derivatives prone to disorder .

- Validation : Check for PLATON alerts (e.g., ADDSYM) to detect missed symmetry or overfitting .

What strategies address discrepancies in crystallographic data for this compound analogs?

Advanced

Conflicting data often arise from:

- Twinning : Use SHELXL’s TWIN and BASF commands to model twinned crystals .

- Disordered substituents : Apply PART and SUMP restraints to refine occupancies .

- Validation tools : Cross-validate with CIF checkers (e.g., checkCIF) and compare Hirshfeld surfaces to identify outliers in π-π stacking or hydrogen-bonding metrics .

How do hydrogen-bonding and π-π interactions influence the crystal packing of this compound?

Q. Advanced

- Hydrogen bonds : The imidamide NH group forms intermolecular bonds with electron-rich aryl rings (e.g., N–H···O=C, 2.8–3.0 Å) .

- π-π stacking : Parallel-displaced stacking between benzene rings (3.5–4.0 Å) stabilizes the lattice. Hirshfeld surface analysis quantifies these interactions, showing >15% contribution from C···C contacts .

- Thermal motion : Anisotropic displacement parameters (ADPs) from SHELXL refine atomic vibrations, critical for modeling dynamic interactions .

How can researchers reconcile conflicting biological activity data for this compound derivatives?

Advanced

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive) may stem from:

- Purity : Validate compounds via HPLC (>98% purity) to exclude false positives .

- Assay conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) and compare with structurally validated analogs (e.g., nitro-substituted derivatives ).

- Structural modifications : Introduce electron-withdrawing groups (e.g., -NO) to enhance reactivity, as seen in 3-nitrobenzamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.